Cas no 2411306-82-4 (N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methylprop-2-enamide)

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methylprop-2-enamide is a synthetic organic compound featuring a tetrahydroisoquinoline scaffold with an acrylamide functional group. This structure confers reactivity suitable for polymerization and cross-linking applications, making it valuable in materials science and pharmaceutical research. The presence of the acrylamide moiety allows for facile incorporation into polymer matrices, enhancing mechanical and thermal properties. Additionally, the tetrahydroisoquinoline core offers potential bioactivity, supporting its use in medicinal chemistry for drug discovery. The compound’s well-defined reactivity and stability under controlled conditions make it a versatile intermediate for further functionalization. Its synthesis is optimized for high purity, ensuring reproducibility in research and industrial applications.
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methylprop-2-enamide structure
2411306-82-4 structure
商品名:N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methylprop-2-enamide
CAS番号:2411306-82-4
MF:C13H14N2O2
メガワット:230.262463092804
CID:5416212
PubChem ID:146108484

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-4-yl)methyl]prop-2-enamide
    • 2411306-82-4
    • EN300-26586342
    • Z2738284973
    • N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]prop-2-enamide
    • N-[(1,2,3,4-Tetrahydro-1-oxo-4-isoquinolinyl)methyl]-2-propenamide
    • N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methylprop-2-enamide
    • インチ: 1S/C13H14N2O2/c1-2-12(16)14-7-9-8-15-13(17)11-6-4-3-5-10(9)11/h2-6,9H,1,7-8H2,(H,14,16)(H,15,17)
    • InChIKey: KIDCMMZXKLGIML-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1C2=C(C(=O)NC1)C=CC=C2)(=O)C=C

計算された属性

  • せいみつぶんしりょう: 230.105527694g/mol
  • どういたいしつりょう: 230.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 327
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 58.2Ų

じっけんとくせい

  • 密度みつど: 1.148±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 544.1±43.0 °C(Predicted)
  • 酸性度係数(pKa): 14.16±0.40(Predicted)

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methylprop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26586342-0.05g
N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]prop-2-enamide
2411306-82-4 95.0%
0.05g
$246.0 2025-03-20

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methylprop-2-enamide 関連文献

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methylprop-2-enamideに関する追加情報

Introduction to N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methylprop-2-enamide (CAS No. 2411306-82-4)

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methylprop-2-enamide is a bioactive compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound, identified by the CAS number 2411306-82-4, belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse biological activities. The presence of a methylprop-2-enamide moiety in its structure contributes to its complex pharmacological profile, making it a subject of intense study in medicinal chemistry.

The tetrahydroisoquinoline scaffold is a privileged structure in drug discovery, with several known therapeutic agents featuring this motif. Compounds derived from tetrahydroisoquinolines have been investigated for their potential in treating various diseases, including neurological disorders, cancer, and cardiovascular conditions. The specific configuration of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methylprop-2-enamide makes it a promising candidate for further exploration in these areas.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex derivatives like N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methylprop-2-enamide. These synthetic methodologies have not only improved the accessibility of such compounds but also allowed for the modification of their structural features to enhance biological activity. The ability to fine-tune the chemical properties of tetrahydroisoquinoline derivatives has opened new avenues for drug development.

One of the most compelling aspects of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methylprop-2-enamide is its potential as a pharmacological tool. Studies have suggested that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. For instance, tetrahydroisoquinoline derivatives have been shown to modulate neurotransmitter systems, which could make them valuable in the treatment of conditions such as depression and Parkinson's disease. The methylprop-2-enamide group may also contribute to its binding affinity and selectivity towards specific targets.

The pharmacokinetic properties of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methylprop-2-enamide are another critical area of interest. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its clinical efficacy and safety. Preliminary studies have indicated that this compound exhibits favorable pharmacokinetic profiles in preclinical models, suggesting potential for further development into a therapeutic agent.

In addition to its pharmacological potential, N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methylprop-2-enamide has also been explored for its chemotherapeutic applications. Tetrahydroisoquinoline derivatives have demonstrated anti-cancer properties by inhibiting key enzymes and pathways involved in tumor growth and progression. The structural features of this compound may enable it to interfere with critical cellular processes in cancer cells while minimizing toxicity to healthy tissues.

The development of novel drug candidates often involves a multidisciplinary approach, combining insights from chemistry, biology, and medicine. N-(1-oxyo-tetralin) has been studied in collaboration with researchers from various fields to elucidate its mechanism of action and optimize its therapeutic potential. These collaborative efforts have led to significant advancements in understanding the role of tetrahydroisoquinoline derivatives in drug discovery.

As research continues to uncover the biological activities of N-(1-oxytetralin), new opportunities for therapeutic intervention are emerging. The compound's unique structure and diverse biological effects make it a valuable asset in the search for new treatments for various diseases. Further studies are needed to fully characterize its pharmacological properties and explore its potential in clinical applications.

The synthesis and characterization of complex organic compounds like N-(1-oxytetralin) require sophisticated techniques and methodologies. Advanced spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for determining the molecular structure and purity of these compounds. These analytical techniques provide critical data that guide the optimization process and ensure the quality of the final product.

In conclusion,N-(1-oxytetralin) represents a significant advancement in pharmaceutical research due to its unique chemical structure and potential therapeutic applications. Its classification as a tetrahydroisoquinoline derivative places it within a class of compounds known for their diverse biological activities. The presence of a methylpropenone group enhances its pharmacological profile by contributing to its binding affinity and selectivity towards specific targets. As research continues to explore its potential,N-(oxytetralin) holds promise as a valuable tool in drug discovery and development.

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